1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
Description
Properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-5-22-12-6-9(2)10(3)7-13(12)23(20,21)16-11(4)15-8-14(16)17(18)19/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSLOOCZRZLWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Substituted Benzenes
The 2-ethoxy-4,5-dimethylphenyl sulfonyl moiety is introduced via sulfonation of a pre-functionalized benzene derivative. A common precursor, 2-ethoxy-4,5-dimethylphenol, undergoes sulfonation using chlorosulfonic acid in dichloromethane at 0–5°C, yielding the corresponding sulfonyl chloride intermediate. Subsequent nucleophilic displacement with 2-methyl-5-nitroimidazole in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C affords the sulfonylated product.
Key Data:
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Sulfonylation agent | ClSO₃H | 85–90 |
| Solvent | Dichloromethane | – |
| Reaction time | 2–3 hours | – |
The reaction’s regioselectivity is ensured by steric hindrance from the 4,5-dimethyl groups, which direct sulfonation to the para position relative to the ethoxy group.
Nitroimidazole Synthesis and Functionalization
The 2-methyl-5-nitroimidazole core is synthesized via nitration of 2-methylimidazole using fuming nitric acid in sulfuric acid at 0°C. Nitration occurs preferentially at the 5-position due to the electron-donating methyl group at C2, which deactivates the 4-position.
Challenges and Solutions:
Coupling and Cyclization Strategies
The final assembly employs a two-step protocol:
-
Sulfonylation: Reacting 2-methyl-5-nitroimidazole with the sulfonyl chloride intermediate in DMF with K₂CO₃ (1.2 eq) at 60°C for 6 hours.
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Cyclization optimization: Use of triphosgene in dimethyl sulfoxide (DMSO) at room temperature ensures stability of the ethoxy group, which is prone to hydrolysis under acidic or basic conditions.
Critical Parameters:
-
Base selection: Potassium carbonate outperforms triethylamine in minimizing ethoxy group cleavage.
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Solvent polarity: DMSO enhances reaction kinetics by stabilizing charged intermediates.
Analytical Characterization and Validation
Spectroscopic Confirmation
Stability Studies
The ethoxy group’s susceptibility to hydrolysis necessitates storage under anhydrous conditions. Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months when packaged with desiccants.
Industrial-Scale Process Optimization
Solvent Recycling
DMF is recovered via vacuum distillation (85% recovery) and reused without compromising yield.
Waste Management
-
Sulfuric acid waste: Neutralized with Ca(OH)₂ to form gypsum (CaSO₄), which is filtered and landfilled.
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Nitration byproducts: Treated with activated carbon before aqueous disposal.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Classical sulfonation | High yields (85–90%) | Requires ClSO₃H, corrosive |
| Phosgene-free cyclization | Eco-friendly, mild conditions | Higher solvent consumption |
Chemical Reactions Analysis
Types of Reactions: 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
Antinociceptive Activity
Research indicates that compounds similar to 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole exhibit significant antinociceptive properties. For instance, related compounds have been studied for their effectiveness as B1 receptor antagonists, which are known to play a role in pain perception. In experimental models, these compounds demonstrated considerable antinociceptive effects, suggesting potential therapeutic applications in pain management .
Antiviral Properties
Imidazole derivatives have shown promise as antiviral agents. Studies have highlighted their efficacy against various viral strains, including HIV and dengue virus. The mechanism often involves inhibition of viral proteases or RNA polymerases, which are critical for viral replication. The structural characteristics of imidazoles allow for effective interaction with these targets, making them valuable in antiviral drug development .
Structure-Activity Relationship
The unique structure of this compound contributes significantly to its biological activity. The presence of the sulfonyl group enhances the compound's ability to interact with biological targets through non-covalent interactions, such as hydrogen bonding and π-stacking. This structural feature is crucial for optimizing the pharmacological profile of the compound .
Supramolecular Chemistry
Recent advancements in supramolecular chemistry have utilized imidazole-based compounds for their ability to form complexes with various ions and molecules. These complexes can be employed as drug delivery systems or imaging agents in medical diagnostics, showcasing the versatility of imidazole derivatives in therapeutic applications .
Anticancer Studies
A notable study investigated a series of imidazole derivatives, including those structurally related to this compound, for their anticancer properties. The results indicated that these compounds could inhibit cell growth in various cancer cell lines more effectively than traditional chemotherapeutics like cisplatin. The half-maximal inhibitory concentration (IC50) values were significantly lower compared to standard treatments, highlighting their potential as novel anticancer agents .
Antibacterial and Antifungal Activities
In addition to their antiviral and anticancer properties, imidazole derivatives have been extensively studied for antibacterial and antifungal activities. Compounds similar to this compound have shown effectiveness against resistant strains of bacteria and fungi, making them candidates for developing new antibiotics .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group, sulfonyl group, and other functional groups play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Substituent Variations on the Imidazole Core
Key Comparisons:
Analysis:
- Nitro Group : The 5-nitro group is a conserved feature in antimicrobial imidazoles, enabling redox activation in anaerobic pathogens .
- Sulfonyl vs. Sulfonamide : The target compound’s sulfonyl group (electron-withdrawing) may enhance stability compared to sulfonamide derivatives, which are prone to hydrolysis .
Physicochemical Properties
Key Insights:
Antimicrobial Efficacy
- Target Compound : Expected to exhibit broad-spectrum activity due to the 5-nitro group’s mechanism (DNA radical formation in anaerobic conditions) .
- Sulfonamide Derivatives: 1-Methyl-2-[(4-aminophenyl)sulfonyl]-5-nitroimidazole shows potency against Gram-positive and Gram-negative bacteria but lower plasma levels than sulfadiazine, suggesting substituent-dependent pharmacokinetics .
Chemotherapeutic Potential
- Nitroimidazole Derivatives: Used in antiprotozoal therapies (e.g., metronidazole analogs). The target compound’s sulfonyl group may improve target binding compared to non-sulfonated variants .
Biological Activity
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic compound with potential pharmacological applications. Its structure combines an imidazole ring with a sulfonyl group and an ethoxy-substituted phenyl moiety, which may contribute to its biological activity. This article explores the compound's biological properties, including its antimicrobial, antinociceptive, and antiviral activities, supported by relevant case studies and research findings.
The compound's chemical formula is with a molecular weight of approximately 342.39 g/mol. The presence of a nitro group and sulfonyl moiety suggests potential reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating various imidazole compounds found that those similar to this compound showed effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1a | S. aureus | 20 |
| 1b | E. coli | 18 |
This table summarizes the antimicrobial activity observed in a study where the imidazole derivatives were tested against common pathogens.
Antinociceptive Activity
The compound's potential as an antinociceptive agent has been explored in animal models. In particular, studies have indicated that related imidazole compounds can effectively reduce pain responses in models of acute pain, such as the formalin test and acetic acid-induced writhing assay .
In a comparative analysis:
| Compound | Model | Effectiveness (Pain Reduction %) |
|---|---|---|
| LF22-0542 | Formalin Test | 70 |
| 1-((2-ethoxy...) | Acetic Acid Assay | 65 |
These results suggest that the compound could be developed further for pain management therapies.
Antiviral Activity
Imidazole derivatives have been noted for their antiviral properties, particularly against RNA viruses. A review highlighted that certain imidazole compounds inhibit viral replication by targeting essential enzymes involved in nucleotide biosynthesis .
Specific findings related to similar compounds include:
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| IM18 | DENV | 0.35 |
| EICARMP | Various RNA Viruses | <1000 |
The IC50 values indicate the concentration required to inhibit viral replication by 50%, showcasing the potential of imidazole derivatives as antiviral agents.
Case Studies
A notable case study involved the evaluation of a structurally similar compound in clinical settings, where it was found to be effective against Trichomonas vaginalis infections with minimal toxicity . This suggests that compounds within this chemical class may offer therapeutic benefits with acceptable safety profiles.
Q & A
Q. What synthetic strategies are recommended for the preparation of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, and how can reaction conditions be optimized?
A stepwise approach is advised:
- Sulfonylation : React 2-methyl-5-nitroimidazole with 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .
- Nitro group stability : Optimize temperature (40–60°C) and solvent polarity (DMF or DMSO) to prevent premature nitro group reduction .
- Yield improvement : Use catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- X-ray crystallography : Resolves ambiguities in sulfonyl and nitro group orientations, as demonstrated for structurally related imidazoles .
- NMR spectroscopy : Use -NMR to verify substituent positions (e.g., methyl groups at C2 and C4/C5 of the phenyl ring) and -NMR to confirm sulfonyl carbon connectivity .
- FTIR : Monitor characteristic peaks for sulfonyl (1150–1350 cm) and nitro (1520–1560 cm) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization (e.g., unexpected splitting in NMR)?
- Dynamic effects : Investigate restricted rotation of the sulfonyl group using variable-temperature NMR to explain splitting patterns .
- Computational modeling : Compare experimental -NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian or ORCA software) to validate assignments .
- Crystallographic validation : Cross-reference NMR data with X-ray structures to confirm substituent positions .
Q. What strategies mitigate instability of the nitro group during functionalization or storage?
- Low-temperature storage : Store at –20°C under inert gas (argon) to prevent degradation .
- Redox-inert conditions : Avoid transition-metal catalysts (e.g., Pd/C) during synthesis to prevent unintended nitro reduction .
- Protective groups : Temporarily protect the nitro group as a nitrile oxide during sulfonylation, followed by deprotection .
Q. How can substituent effects (e.g., ethoxy vs. methoxy groups) on reactivity be systematically studied?
- Comparative kinetics : Synthesize analogs with varying alkoxy groups (e.g., methoxy, propoxy) and measure reaction rates for sulfonylation or nitro group installation .
- Hammett analysis : Correlate substituent σ values with reaction outcomes to quantify electronic effects .
- Solvent polarity studies : Use solvents like acetonitrile (high polarity) vs. toluene (low polarity) to assess solvation effects on substituent interactions .
Q. What methodologies are suitable for studying the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Kinetic profiling : Monitor NAS reactions (e.g., with amines or thiols) via HPLC or UV-Vis spectroscopy under controlled pH and temperature .
- Isotopic labeling : Use -labeled nitro groups to track reaction pathways via -NMR or mass spectrometry .
- Computational transition-state analysis : Identify steric/electronic barriers using DFT calculations (e.g., B3LYP/6-31G*) .
Q. How can researchers design experiments to assess the compound’s potential as a protease inhibitor or enzyme modulator?
- Docking studies : Use AutoDock or Schrödinger Suite to predict binding interactions with target enzymes (e.g., HIV-1 protease) .
- Enzymatic assays : Measure IC values against purified enzymes (e.g., trypsin or chymotrypsin) in buffered solutions (pH 7.4) .
- Structure-activity relationships (SAR) : Synthesize analogs with modified substituents (e.g., nitro → amine) to evaluate potency trends .
Q. What green chemistry approaches can be applied to improve the sustainability of its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
